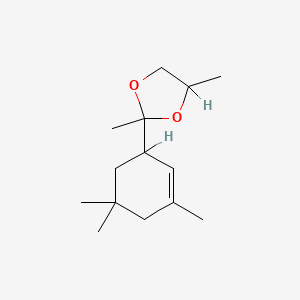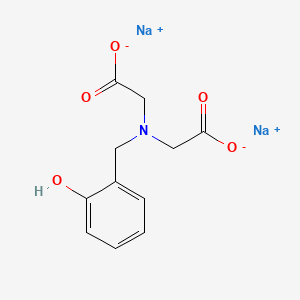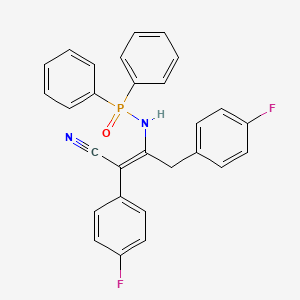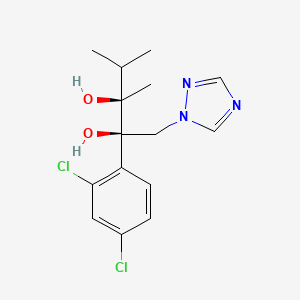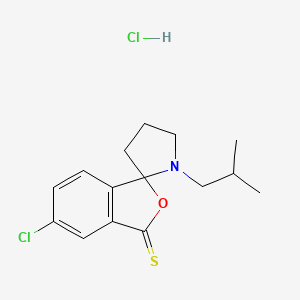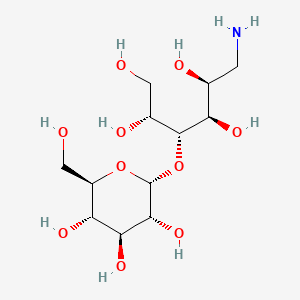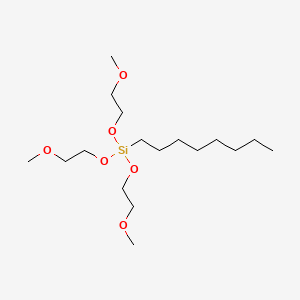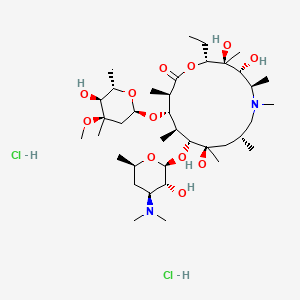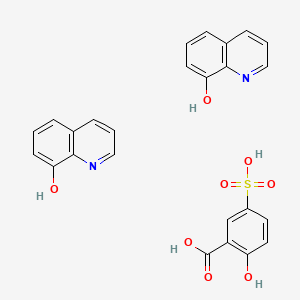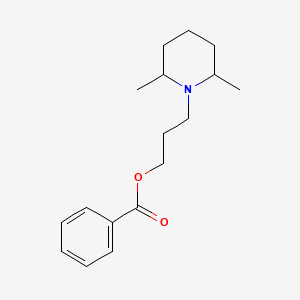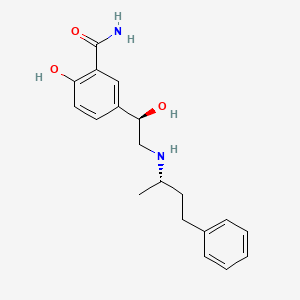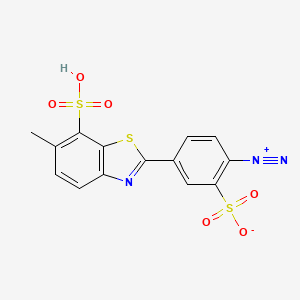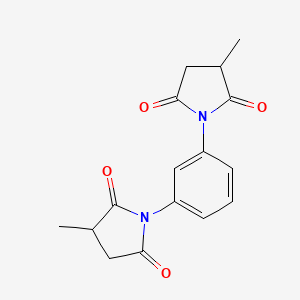
1,1'-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione): . This compound is characterized by its two pyrrolidine-2,5-dione groups attached to a 1,3-phenylene bridge. It is commonly used in various industrial applications, particularly in the production of rubber chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) typically involves the condensation of maleic anhydride with 1,3-phenylenediamine under controlled conditions . The reaction is carried out in a suitable solvent, such as toluene, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified through recrystallization or other suitable methods to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) is used as a cross-linking agent in the production of polymers and resins. It enhances the mechanical properties and thermal stability of these materials .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins and other biomolecules .
Medicine: Its unique structure allows for the creation of compounds with specific biological activities .
Industry: In the rubber industry, 1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) is used as an anti-reversion agent. It helps improve the durability and performance of rubber products by preventing reversion during the vulcanization process .
Mecanismo De Acción
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) involves its ability to form covalent bonds with other molecules. This property allows it to act as a cross-linking agent, enhancing the mechanical properties and stability of materials. The compound interacts with molecular targets through its reactive functional groups, leading to the formation of stable covalent bonds .
Comparación Con Compuestos Similares
- 1,1’-(1,4-Phenylene)bis(3-methylpyrrolidine-2,5-dione)
- 1,1’-(2,5-Dimethyl-1,4-phenylene)bis(3-methylpyrrolidine-2,5-dione)
- 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(3-methylpyrrolidine-2,5-dione)
Comparison: 1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits superior cross-linking efficiency and stability, making it highly valuable in industrial applications .
Propiedades
Número CAS |
51265-22-6 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
3-methyl-1-[3-(3-methyl-2,5-dioxopyrrolidin-1-yl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16N2O4/c1-9-6-13(19)17(15(9)21)11-4-3-5-12(8-11)18-14(20)7-10(2)16(18)22/h3-5,8-10H,6-7H2,1-2H3 |
Clave InChI |
WVUFVHFNYVURHA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


